molecular formula C11H11ClN2O B3863068 N'-(2-chlorobenzylidene)cyclopropanecarbohydrazide

N'-(2-chlorobenzylidene)cyclopropanecarbohydrazide

Cat. No. B3863068
M. Wt: 222.67 g/mol
InChI Key: UYQCSWQEDZFNIQ-NTUHNPAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzylidene)cyclopropanecarbohydrazide, also known as CCPCH, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of hydrazide derivatives and has been synthesized through various methods. The purpose of

Mechanism of Action

The mechanism of action of N'-(2-chlorobenzylidene)cyclopropanecarbohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to exhibit anti-inflammatory effects by reducing the production of inflammatory mediators. In addition, this compound has been shown to exhibit antimicrobial effects by inhibiting the growth of various bacteria and fungi.

Advantages and Limitations for Lab Experiments

N'-(2-chlorobenzylidene)cyclopropanecarbohydrazide has several advantages for use in lab experiments. This compound is relatively easy to synthesize, and it has been shown to exhibit a wide range of biological activities. However, this compound has several limitations for use in lab experiments. This compound is relatively unstable and can decompose over time. In addition, this compound can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N'-(2-chlorobenzylidene)cyclopropanecarbohydrazide. One area of research is the development of new synthesis methods for this compound. Another area of research is the identification of the specific enzymes and signaling pathways that are inhibited by this compound. In addition, future research could focus on the development of new drugs based on this compound for the treatment of various diseases. Finally, future research could focus on the optimization of this compound for use in lab experiments, including the identification of optimal concentrations and conditions for its use.

Scientific Research Applications

N'-(2-chlorobenzylidene)cyclopropanecarbohydrazide has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit antimicrobial, antitumor, and anti-inflammatory properties. This compound has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O/c12-10-4-2-1-3-9(10)7-13-14-11(15)8-5-6-8/h1-4,7-8H,5-6H2,(H,14,15)/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQCSWQEDZFNIQ-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NN=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C(=O)N/N=C/C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49824132
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-(2-chlorobenzylidene)cyclopropanecarbohydrazide
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N'-(2-chlorobenzylidene)cyclopropanecarbohydrazide
Reactant of Route 3
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N'-(2-chlorobenzylidene)cyclopropanecarbohydrazide

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